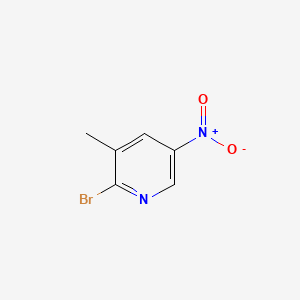

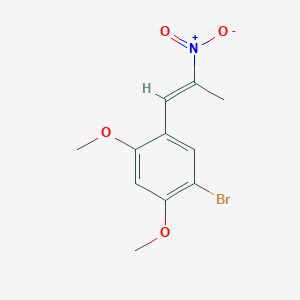

![molecular formula C17H16N2O3 B1276576 (2E)-3-[4-(二甲氨基)苯基]-1-(4-硝基苯基)丙-2-烯-1-酮 CAS No. 1161-23-5](/img/structure/B1276576.png)

(2E)-3-[4-(二甲氨基)苯基]-1-(4-硝基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one" is a push-pull molecule characterized by the presence of electron-donating and electron-withdrawing groups, which contribute to its unique chemical properties. The molecule has been studied for its zwitterionic nature and molecular structure using various experimental and theoretical methods, including crystallography, NMR, IR, UV/VIS spectroscopy, and DFT calculations .

Synthesis Analysis

Although the provided papers do not detail the synthesis of the exact compound , they do discuss related compounds with similar structural motifs. For instance, the synthesis of related compounds has been achieved, and their structures have been elucidated using analytical techniques such as NMR spectroscopy and X-ray diffraction analysis . These studies provide insights into the synthetic strategies that could be applied to the target molecule and highlight the importance of the E-configuration in the stability of these compounds.

Molecular Structure Analysis

The molecular structure of the compound has been extensively analyzed. X-ray diffraction analysis has shown that the molecule adopts an E configuration, which is consistent across both solid-state and solution phases . The dihedral angles between the phenyl rings and the planarity of the dimethylamino group with its attached benzene ring have been reported, indicating a significant degree of conjugation and rigidity within the molecule .

Chemical Reactions Analysis

The reactivity of the compound has been noted as extremely low compared to other similar derivatives, which is attributed to its zwitterionic nature and the stabilization provided by the push-pull electronic effects . The presence of strong electron-donating and electron-withdrawing groups on opposite ends of the molecule creates a polarized structure that may influence its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The polarization of the molecule, as indicated by the elongation of the C=C bond and the shortening of the surrounding single bonds, suggests a significant contribution of the bipolar structure to the ground state . This polarization can affect the compound's solubility, melting point, and other physical properties. The weak intermolecular interactions, such as C-H···π and π-π stacking, observed in the crystal structures of related compounds, may also play a role in the compound's physical properties .

科学研究应用

1. 非线性光学性质

该化合物表现出显着的非线性光学 (NLO) 性质,如在某些包括类似结构化合物的维那米丁盐中观察到的那样。这表明在光子和光电领域的潜在应用 (Sridhar 等人,2002 年)。

2. 荧光团应用

该化合物与羟基苯基基团合成时,显示出有希望的特性作为荧光团。它展示了溶剂变色特性,并可能被用作胶束增溶研究中的探针,这在表面活性剂和胶束体系的研究中很有用 (Khan、Asiri 和 Aqlan,2016 年)。

3. 电存储特性

该化合物的硝基取代衍生物已对其电存储特性进行了研究。它表现出非易失性二进制一次写入多次读取 (WORM) 存储器性能,表明在存储器存储技术中具有应用潜力 (Liu、Lu 和 Jin,2020 年)。

4. 两性离子性质和反应性

该化合物已对其两性离子性质和反应性进行了研究。对其分子结构的研究提供了对其与其他衍生物相比反应性低的见解,这对于理解和设计反应性分子系统至关重要 (Jasiński 等人,2016 年)。

5. 非线性光学和电光应用

该化合物及其衍生物已对其关键电子、光学和非线性光学性质进行了评估。这包括其在双光子吸收现象中的潜力,使其与各种光学和电光应用相关 (Muhammad 等人,2017 年)。

6. 在癌症治疗中的潜力

该化合物的衍生物已被合成,并显示出显着的抗癌活性,特别是对乳腺癌。这表明其作为先导化合物在化学治疗剂开发中的潜力 (Singh 等人,2016 年)。

属性

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-18(2)15-8-3-13(4-9-15)5-12-17(20)14-6-10-16(11-7-14)19(21)22/h3-12H,1-2H3/b12-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJHFXFAZCYBGP-LFYBBSHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | |

CAS RN |

1161-23-5 |

Source

|

| Record name | NSC166436 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)